Cas no 938458-81-2 (5-Bromo-2-Pyridin-3-Yl-1,3-Benzoxazole)

5-Bromo-2-Pyridin-3-Yl-1,3-Benzoxazole is a heterocyclic compound featuring a benzoxazole core substituted with a bromo group at the 5-position and a pyridin-3-yl moiety at the 2-position. This structure imparts versatility in organic synthesis, particularly in pharmaceutical and agrochemical applications, where it serves as a key intermediate for constructing complex molecules. The bromo substituent enhances reactivity for cross-coupling reactions, while the pyridinyl group contributes to binding affinity in biologically active compounds. Its well-defined molecular architecture ensures consistent performance in metal-catalyzed transformations and heterocyclic derivatization. The compound is characterized by high purity and stability, making it suitable for research and industrial-scale synthesis.
5-Bromo-2-Pyridin-3-Yl-1,3-Benzoxazole structure
938458-81-2 structure
Product Name:5-Bromo-2-Pyridin-3-Yl-1,3-Benzoxazole
CAS No:938458-81-2
MF:C12H7BrN2O
MW:275.100781679153
MDL:MFCD09055182
CID:870883
PubChem ID:28063072
Update Time:2025-05-28

5-Bromo-2-Pyridin-3-Yl-1,3-Benzoxazole Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-2-(pyridin-3-yl)benzo[d]oxazole
    • 5-Bromo-2-(3-pyridinyl)-1,3-benzoxazole
    • 5-BROMO-2-PYRIDIN-3-YL-1,3-BENZOXAZOLE
    • N-ETHYL 2-BROMO-4-TRIFLUOROMETHOXYBENZENESULFONAMIDE
    • 5-Bromo-2-(3-pyridinyl)benzoxazole
    • 5-Bromo-2-(3-pyridinyl)-1,3-benzoxazole, AldrichCPR
    • MFCD09055182
    • DTXSID701296077
    • SCHEMBL17544243
    • 938458-81-2
    • AKOS022184533
    • 5-Bromo-2-Pyridin-3-Yl-1,3-Benzoxazole
    • MDL: MFCD09055182
    • Inchi: 1S/C12H7BrN2O/c13-9-3-4-11-10(6-9)15-12(16-11)8-2-1-5-14-7-8/h1-7H
    • InChI Key: XXVXIUHYSJGBIB-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)N=C(C1C=NC=CC=1)O2

Computed Properties

  • Exact Mass: 273.974
  • Monoisotopic Mass: 273.974
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.9A^2
  • XLogP3: 3

Experimental Properties

  • Density: 1.578
  • Boiling Point: 374.5°C at 760 mmHg
  • Flash Point: 180.3°C
  • Refractive Index: 1.666

5-Bromo-2-Pyridin-3-Yl-1,3-Benzoxazole Security Information

  • Hazard Category Code: 22-36
  • Safety Instruction: 26
  • Hazardous Material Identification: Xn

5-Bromo-2-Pyridin-3-Yl-1,3-Benzoxazole Pricemore >>

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Additional information on 5-Bromo-2-Pyridin-3-Yl-1,3-Benzoxazole

Comprehensive Overview of 5-Bromo-2-Pyridin-3-Yl-1,3-Benzoxazole (CAS No. 938458-81-2): Properties, Applications, and Research Insights

5-Bromo-2-Pyridin-3-Yl-1,3-Benzoxazole (CAS No. 938458-81-2) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and material science research due to its unique structural features and versatile applications. This compound belongs to the benzoxazole family, characterized by a fused benzene and oxazole ring system, and is further functionalized with a pyridine moiety and a bromine substituent. The presence of these functional groups enhances its reactivity and makes it a valuable intermediate in synthetic chemistry.

The molecular formula of 5-Bromo-2-Pyridin-3-Yl-1,3-Benzoxazole is C12H7BrN2O, with a molecular weight of 275.10 g/mol. Its structural complexity and electron-rich environment contribute to its utility in designing advanced materials and bioactive molecules. Researchers often explore its potential in drug discovery, particularly in targeting enzymes and receptors associated with neurological disorders and inflammatory diseases. The compound's photophysical properties also make it a candidate for organic light-emitting diodes (OLEDs) and fluorescent probes.

In recent years, the demand for 5-Bromo-2-Pyridin-3-Yl-1,3-Benzoxazole has surged due to its role in high-throughput screening and medicinal chemistry. Its pyridine and benzoxazole motifs are frequently employed in the synthesis of kinase inhibitors and anticancer agents. For instance, analogs of this compound have shown promise in modulating protein-protein interactions, a hot topic in precision medicine. Additionally, its bromine substituent offers a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, which are pivotal in fragment-based drug design.

From a material science perspective, 5-Bromo-2-Pyridin-3-Yl-1,3-Benzoxazole exhibits intriguing electronic properties. Its conjugated system allows for efficient charge transfer, making it suitable for optoelectronic applications. Researchers are investigating its incorporation into polymers and small-molecule semiconductors to enhance device performance in solar cells and field-effect transistors (FETs). The compound's stability under ambient conditions further bolsters its practicality in industrial settings.

Environmental and green chemistry considerations are also driving innovation around this compound. Scientists are exploring catalyst-free synthetic routes to produce 5-Bromo-2-Pyridin-3-Yl-1,3-Benzoxazole with minimal waste, aligning with the principles of sustainable chemistry. Questions like "How can benzoxazole derivatives reduce environmental impact?" or "What are the latest advances in brominated heterocycle synthesis?" reflect growing interest in eco-friendly methodologies.

In summary, 5-Bromo-2-Pyridin-3-Yl-1,3-Benzoxazole (CAS No. 938458-81-2) is a multifaceted compound with broad applications in life sciences and advanced materials. Its structural versatility, coupled with ongoing research into its biological activity and material properties, ensures its relevance in cutting-edge scientific endeavors. As the fields of drug discovery and optoelectronics evolve, this compound is poised to play a pivotal role in addressing contemporary challenges.

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